

Application Notes: In Vivo Imaging of Bepridil's Effects on Tumor Microenvironments

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Compound of Interest

Compound Name: *Bepridil*

Cat. No.: *B108811*

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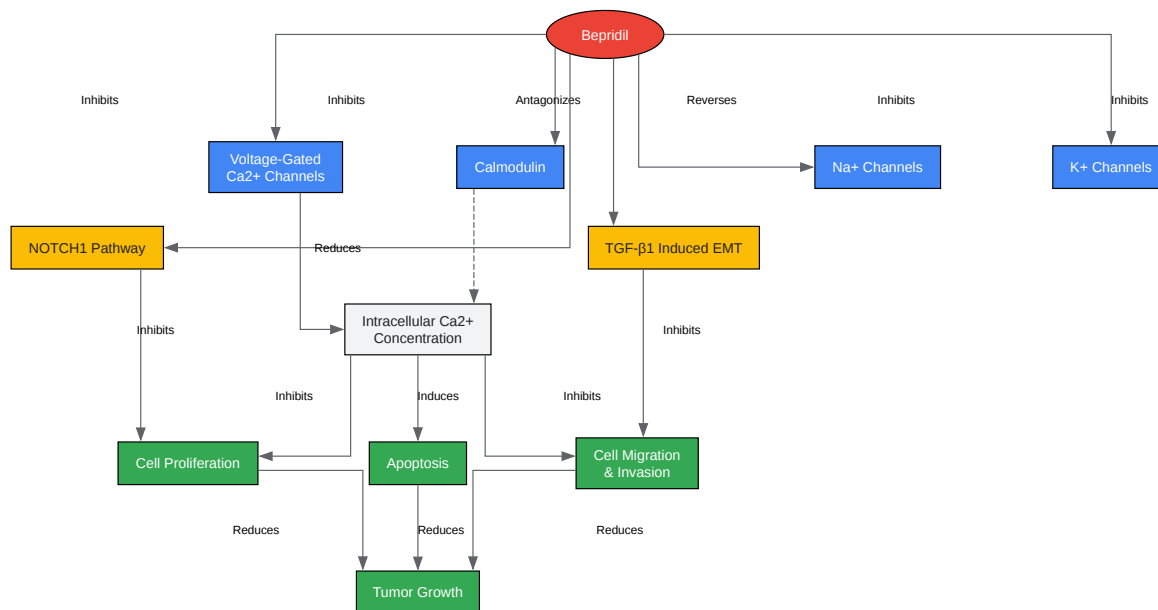
Introduction

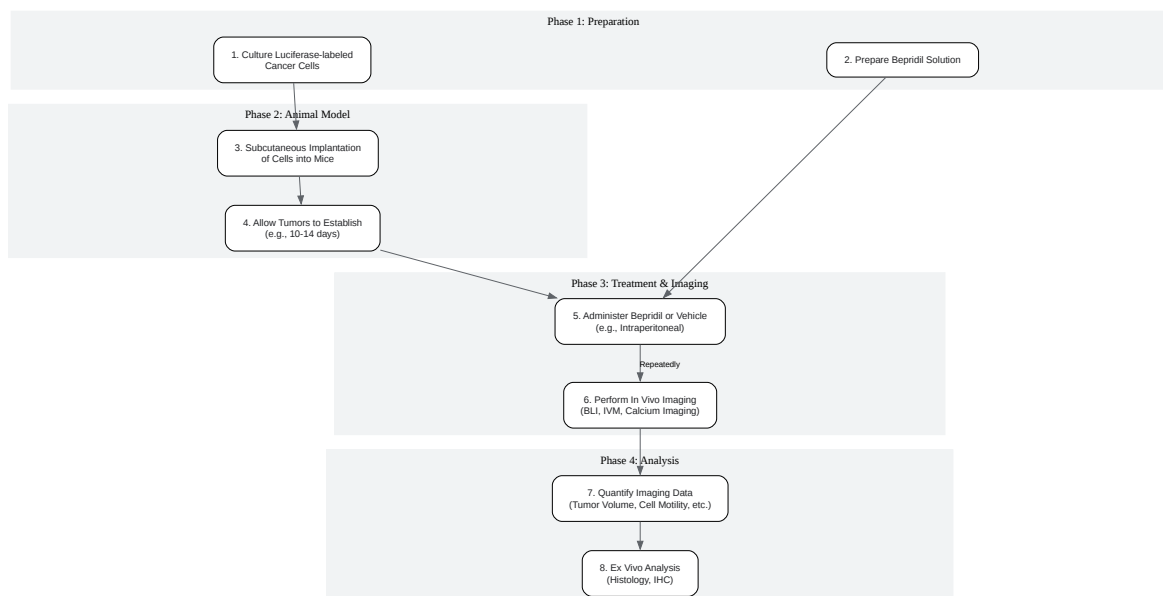
Bepridil is a non-selective calcium channel blocker originally used for cardiovascular disorders. [1] Emerging research has highlighted its potential as a repurposed anti-cancer agent, demonstrating efficacy against various cancer types including ovarian, leukemia, and brain tumors. [1][2][3][4] **Bepridil's** mechanism of action extends beyond calcium channel blockade; it also inhibits sodium and potassium channels and modulates calmodulin, an intracellular calcium receptor. [1][5] These actions disrupt key cellular processes in cancer cells, leading to reduced proliferation, migration, and invasion, and in some cases, the reversal of aggressive phenotypes like the epithelial-mesenchymal transition (EMT). [1][4]

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix that plays a critical role in tumor progression, metastasis, and therapeutic response. [6] In vivo imaging techniques are indispensable for studying the dynamic interactions within the TME in a physiologically relevant context. [7] Techniques such as intravital microscopy (IVM), bioluminescence imaging (BLI), and functional imaging of ion signaling provide unprecedented opportunities to visualize **bepridil's** impact on the TME in real-time. [6][8][9] These application notes provide an overview and detailed protocols for utilizing in vivo imaging to investigate the therapeutic effects of **bepridil** on the tumor microenvironment.

Bepridil's Mechanism of Action in Cancer

Bepridil exerts its anti-tumor effects through multiple pathways. Its primary action is the blockade of calcium influx, which disrupts the intracellular calcium signaling that is crucial for cancer cell proliferation and survival.[2][10] Additionally, **bepridil** has been shown to inhibit the NOTCH1 signaling pathway, a key regulator of cell fate and proliferation in cancers like chronic lymphocytic leukemia (CLL).[3] In ovarian cancer, **bepridil** can reverse the TGF- β 1-induced EMT, a process critical for metastasis, by downregulating key markers such as vimentin, β -catenin, and Snail.[4]





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